molecular formula C10H12N2 B12864391 2-(4-(1-Aminoethyl)phenyl)acetonitrile

2-(4-(1-Aminoethyl)phenyl)acetonitrile

Cat. No.: B12864391
M. Wt: 160.22 g/mol
InChI Key: DRZAOUJTTPRQKB-UHFFFAOYSA-N
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Description

2-(4-(1-Aminoethyl)phenyl)acetonitrile is an aromatic nitrile derivative characterized by a phenyl ring substituted with a 1-aminoethyl group at the para-position and an acetonitrile moiety. The aminoethyl group introduces both basicity and hydrogen-bonding capacity, which may influence solubility, reactivity, and interactions with biological targets .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-[4-(1-aminoethyl)phenyl]acetonitrile

InChI

InChI=1S/C10H12N2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5,8H,6,12H2,1H3

InChI Key

DRZAOUJTTPRQKB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Aminoethyl)phenyl)acetonitrile typically involves the reaction of 4-(1-Aminoethyl)benzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base-catalyzed reaction where the aldehyde is reacted with acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-(1-Aminoethyl)phenyl)acetonitrile may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Aminoethyl)phenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-(1-Aminoethyl)phenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(1-Aminoethyl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways involved can vary depending on the context and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and nitrile group significantly affect the physical and chemical properties of acetonitrile derivatives. Below is a comparative analysis of key compounds:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
2-(4-(1-Aminoethyl)phenyl)acetonitrile 4-(1-Aminoethyl)phenyl 176.23 (calc.) Basic amine, potential hydrogen bonding
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile Chloro, methyl, dual phenyl 325.22 (calc.) Enhanced lipophilicity, potential antimicrobial activity
2-(4-Aminophenyl)-2-phenylacetonitrile Dual phenyl (one para-amino) 208.26 Steric hindrance, possible π-π interactions
[(4-Chlorophenyl)amino]acetonitrile 4-Chloro, amino 167.61 Electron-withdrawing Cl, moderate polarity
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile Difluoromethoxy, amino 212.19 Increased metabolic stability, lipophilicity
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile Nitro, dimethylamino 264.23 Strong electron-withdrawing effects, reactive nitro groups

Key Observations :

  • Electron Effects: Nitro groups (e.g., in ) enhance electrophilicity, while amino groups (e.g., ) increase nucleophilicity.
  • Lipophilicity: Chloro and difluoromethoxy substituents () improve membrane permeability compared to hydrophilic aminoethyl groups.
Antifungal and Antimicrobial Activity
  • 2-(4-Hydroxyphenyl)acetonitrile (from Penicillium chrysogenum) demonstrated antimicrobial activity against E. coli and S. aureus, attributed to hydrogen bonding from the hydroxyl group .
  • N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile may serve as a precursor for enzyme inhibitors due to its nitro groups’ reactivity .
Antioxidant Potential

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